molecular formula C5H2BrN3 B599147 2-Bromopyrimidine-4-carbonitrile CAS No. 1209459-16-4

2-Bromopyrimidine-4-carbonitrile

Cat. No. B599147
M. Wt: 183.996
InChI Key: RZYRDSCFCCTHJV-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 . It is used in various chemical reactions and has a molecular weight of 183.99 .


Molecular Structure Analysis

The IUPAC name for 2-Bromopyrimidine-4-carbonitrile is 2-bromo-4-pyrimidinecarbonitrile . The InChI code is 1S/C5H2BrN3/c6-5-8-2-1-4 (3-7)9-5/h1-2H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromopyrimidine-4-carbonitrile are not detailed in the available resources, pyrimidines are known to be involved in a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

2-Bromopyrimidine-4-carbonitrile has a molecular weight of 183.99 .

Scientific Research Applications

Regioselective Synthesis of New Pyrimidine Derivatives

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 2-Bromopyrimidine-4-carbonitrile is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The reaction of 2-Bromopyrimidine-4-carbonitrile with N,N-dimethylethylenediamine afforded a specific product exclusively .

Synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 2-Bromopyrimidine-4-carbonitrile was used in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene .
  • Methods of Application: The synthesis involved a cross-coupling reaction with 9,9-dihexylfluorene-2,7-diboronic acid .
  • Results or Outcomes: The specific outcomes of this synthesis were not detailed in the source .

Microwave-Assisted Aminocarbonylation

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 2-Bromopyrimidine undergoes microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 .
  • Methods of Application: The process involves the use of microwave radiation to accelerate the aminocarbonylation reaction .
  • Results or Outcomes: The specific outcomes of this application were not detailed in the source .

Synthesis of Pyrimidine Derivatives

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 2-Bromopyrimidine-4-carbonitrile is used in the synthesis of pyrimidine derivatives . These derivatives have potential applications in the development of new drugs with antibacterial and antimicrobial activities .
  • Methods of Application: The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The reaction of 2-Bromopyrimidine-4-carbonitrile with N,N-dimethylethylenediamine afforded a specific product exclusively .

Synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 2-Bromopyrimidine-4-carbonitrile was used in the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene .
  • Methods of Application: The synthesis involved a cross-coupling reaction with 9,9-dihexylfluorene-2,7-diboronic acid .
  • Results or Outcomes: The specific outcomes of this synthesis were not detailed in the source .

Microwave-Assisted Aminocarbonylation

  • Scientific Field: Organic Chemistry .
  • Summary of Application: 2-Bromopyrimidine undergoes microwave-assisted aminocarbonylation at C-2 with palladium and Mo (CO) 6 .
  • Methods of Application: The process involves the use of microwave radiation to accelerate the aminocarbonylation reaction .
  • Results or Outcomes: The specific outcomes of this application were not detailed in the source .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements including H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYRDSCFCCTHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717786
Record name 2-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyrimidine-4-carbonitrile

CAS RN

1209459-16-4
Record name 2-Bromopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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